![molecular formula C11H15NO4S B1200578 2-[(2,4,6-Trimethylphenyl)sulfonylamino]acetic acid CAS No. 313252-46-9](/img/structure/B1200578.png)
2-[(2,4,6-Trimethylphenyl)sulfonylamino]acetic acid
Overview
Description
Synthesis Analysis
The synthesis of compounds related to 2-[(2,4,6-Trimethylphenyl)sulfonylamino]acetic acid involves innovative methodologies that allow for the creation of complex molecules. For example, the preparation of (2-methyl-propane-2-sulfonylimino) acetic acid ethyl ester from tert-butylsulfonamide showcases the versatility of sulfonylimino derivatives in organic synthesis (Schleusner et al., 2004). Similarly, the acetic acid-mediated sulfonylation of allenylphosphine oxides offers a pathway towards bifunctionalized compounds, highlighting the compound's synthetic utility (Luo et al., 2017).
Molecular Structure Analysis
Investigations into the molecular structure of related sulfonylamino acetic acids reveal intricate details about their crystalline forms. The crystal structure of a compound similar in structure, involving toluene-sulfonylamino acetic acid, elucidates the potential of these molecules to form supramolecular motifs through hydrogen bonding patterns (Mao-Lin Hu & D. He, 2007).
Chemical Reactions and Properties
The chemical reactivity of sulfonylamino acetic acids is demonstrated through various reactions, including the selective and orally active inhibitors for type IV collagenase, showcasing the biochemical utility of N-sulfonylamino acid derivatives (Tamura et al., 1998). Moreover, the catalytic hydroamination of 1-(2-(sulfonylamino)phenyl)prop-2-yn-1-ols underlines the compound's versatility in synthesizing heterocyclic rings (Susanti et al., 2012).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystal structure, provide insights into the compound's utility in various applications. While specific data on this compound is scarce, related research indicates the importance of structural characteristics in determining these properties.
Chemical Properties Analysis
The chemical properties, including acidity, reactivity with various reagents, and stability, are crucial for understanding the compound's potential applications. For instance, the stability and mechanism of degradation of sulfonylhydrazono acetic acids under different conditions reveal insights into the chemical robustness and reactivity patterns of these compounds (Pretzer & Repta, 1987).
Scientific Research Applications
Synthesis and Structural Applications
- One-Pot Synthesis of Functionalized Pyridines : The compound has been used in synthesizing 2,4,6-trisubstituted pyridines, showcasing intermolecular Michael addition/lactamization and N- to O-sulfonyl migration processes (Stark et al., 2013).
- Crystal Structure Studies : Its crystal structure, particularly in relation with 4,4'-bipyridine, provides insights into hydrogen-bond patterns and motifs, crucial for developing supramolecular motifs in crystals (Hu & He, 2007).
Agricultural Applications
- Acetolactate Synthase-Inhibiting Herbicides : This class of compounds, which includes sulfonylamino-carbonyltriazolinones, is widely used for weed control. Understanding their mechanism of action, such as ALS enzyme interference, is vital for agriculture and environmental studies (Zhou et al., 2007).
Chemical Analysis and Environmental Studies
- Determination of Sulfophenyl Carboxylic Acids in Groundwater : The compound's derivatives are analyzed in agricultural irrigation water samples, crucial for tracking biodegradation of pollutants (Jiménez-Díaz et al., 2008).
Synthesis of Other Chemical Compounds
- Hydroamination Catalysis : The compound is utilized in the synthesis of (Z)-2-methylene-1-sulfonylindolin-3-ols, demonstrating its role in N-heterocyclic ring-forming strategies (Susanti et al., 2012).
- Synthesis of Sulfonamide Drugs : Sulfonamides, including this compound, are synthesized and evaluated for antibacterial potential, highlighting their importance in pharmaceutical research (Hussain et al., 2022).
Mechanism of Action
Target of Action
It is classified as a sulfonamide , a group of compounds known to inhibit carbonic anhydrase enzymes in various organisms
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-[(2,4,6-Trimethylphenyl)sulfonylamino]acetic acid . .
properties
IUPAC Name |
2-[(2,4,6-trimethylphenyl)sulfonylamino]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO4S/c1-7-4-8(2)11(9(3)5-7)17(15,16)12-6-10(13)14/h4-5,12H,6H2,1-3H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBMAKTHWTJUNHI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)NCC(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.